2-Amino-4'-methylbenzophenone
Overview
Description
2-Amino-4'-methylbenzophenone is a useful research compound. Its molecular formula is C14H13NO and its molecular weight is 211.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescence Derivatization in Chromatography
2-Amino-4'-methylbenzophenone, through derivatives like 2-Amino-4,5-ethylenedioxyphenol, has been found useful in fluorescence derivatization for aromatic aldehydes in liquid chromatography. It reacts selectively with aldehydes in a two-step process involving heating and acidification, producing fluorescent derivatives that can be separated by reversed-phase chromatography (Nohta et al., 1994).
Antitumor Properties
This compound derivatives, such as 2-(4-aminophenyl)benzothiazoles, have exhibited potent antitumor properties. These compounds induce cytochrome P 450 1A1, which is critical for executing antitumor activity. They have been evaluated for their effectiveness in treating breast and ovarian tumors in vivo (Bradshaw et al., 2002).
Enantioselective Electrodes
The derivatives of this compound, such as 4-Methylbenzophenone, have been utilized in creating enantioselective electrodes. These electrodes are used for the stereoselective electroreduction of compounds like 4-methylbenzophenone and acetophenone, achieving up to 17% optical purity of the corresponding alcohols (Schwientek et al., 1999).
Synthesis of Amino Acids
This compound derivatives are used in the synthesis of alpha-amino acids. These derivatives, such as (S)-2-[N-(N'-benzylprolyl)amino]benzophenone, play a crucial role in the synthesis of amino acids, demonstrating the compound's importance in organic chemistry (Ueki et al., 2003).
Inflammatory and Kinase Inhibition
4-Aminobenzophenone derivatives, a category including this compound, have been synthesized and showed significant anti-inflammatory activity. They inhibit the release of proinflammatory cytokines and are potent inhibitors of p38 MAP kinase (Ottosen et al., 2003).
Formation of Quinoline Derivatives
This compound reacts with aliphatic acids in the presence of polyphosphoric acid, forming quinoline derivatives. This reaction mechanism is similar to Friedlander’s reaction, highlighting the compound's utility in organic synthesis (Ishiwaka et al., 1970).
Photostabilisation in Polymers
2-Hydroxybenzophenone derivatives, related to this compound, have been studied for their thermal and photostabilising action in polyolefin films. They exhibit effective thermal and light stabilisation in various polyolefin systems, demonstrating their importance in material science (Allen et al., 1993).
Mechanism of Action
Target of Action
It has been used as a starting reagent in the synthesis of various compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
Its role as a starting reagent in the synthesis of other compounds suggests that it interacts with various reactants under specific conditions to form new compounds .
Biochemical Pathways
Given its role in the synthesis of other compounds , it can be inferred that it may be involved in various biochemical pathways depending on the specific compounds it is used to synthesize.
Result of Action
It has been used as a starting reagent in the synthesis of various compounds , suggesting that its action results in the formation of these compounds.
Action Environment
Given its role in chemical reactions, factors such as temperature, ph, and the presence of other reactants could potentially influence its action .
Biochemical Analysis
Biochemical Properties
2-Amino-4’-methylbenzophenone plays a significant role in biochemical reactions, particularly in the synthesis of complex organic compounds. It interacts with various enzymes and proteins, facilitating the formation of quinoline derivatives. For instance, it has been used as a starting reagent in the synthesis of 4-phenyl-7-methyl-2-(2’-pyridyl)quinoline and 4-phenyl-7-methyl-2-[2’-(6’-methyl)pyridyl]-quinoline . These interactions are crucial for the formation of stable intermediates and final products in organic synthesis.
Cellular Effects
The effects of 2-Amino-4’-methylbenzophenone on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to interact with cellular proteins, leading to changes in gene expression and metabolic activities . These interactions can result in altered cellular functions, including changes in cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 2-Amino-4’-methylbenzophenone exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins is key to its biochemical activity . These interactions can lead to changes in enzyme activity, which in turn affects various biochemical pathways and gene expression patterns.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-4’-methylbenzophenone can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-4’-methylbenzophenone remains stable under certain conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro or in vivo studies has been associated with alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 2-Amino-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways and gene expression . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound can be harmful to cellular and organismal health.
Metabolic Pathways
2-Amino-4’-methylbenzophenone is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization within cells. The compound can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism
Transport and Distribution
Within cells and tissues, 2-Amino-4’-methylbenzophenone is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 2-Amino-4’-methylbenzophenone is a key factor in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical activity.
Properties
IUPAC Name |
(2-aminophenyl)-(4-methylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO/c1-10-6-8-11(9-7-10)14(16)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMMJUQSANCPTMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50189758 | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36192-63-9 | |
Record name | 2-Amino-4′-methylbenzophenone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=36192-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036192639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4'-methylbenzophenone m | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50189758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4'-methylbenzophenone m | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.081 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-Amino-4'-methylbenzophenone in the synthesis of the CCKB antagonist described in the research paper?
A1: this compound serves as a crucial starting material in the multi-step synthesis of the CCKB antagonist N-tert-butyl-2-{3(R)-[3-(3-chlorophenyl)ureido]-8-methyl-2-oxo-5(R)-phenyl-1,3,4,5-tetrahydrobenz[b]azepin-1-yl}acetamide. The synthesis begins with the coupling of This compound with diethyl 3-phosphono-2-(methoxyimino)propionic acid. This reaction forms an amide intermediate, which then undergoes a series of transformations, including intramolecular cyclization and reduction, ultimately leading to the formation of the desired CCKB antagonist [].
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